(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid
Description
The compound (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid features a complex structure with multiple functional groups:
- Phenylpyrazole moiety: A heterocyclic ring system common in pharmaceuticals, often associated with kinase inhibition or receptor binding.
- (E)-4-Oxobut-2-enoic acid: A conjugated α,β-unsaturated ketone that may act as a Michael acceptor, enabling covalent interactions with biological targets .
- Benzylamino linker: Enhances lipophilicity and influences pharmacokinetics.
Properties
IUPAC Name |
(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c33-27(13-14-28(34)35)31(18-21-7-3-1-4-8-21)19-23-20-32(24-9-5-2-6-10-24)30-29(23)22-11-12-25-26(17-22)37-16-15-36-25/h1-14,17,20H,15-16,18-19H2,(H,34,35)/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCGKUDLWZLBBD-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CN(CC4=CC=CC=C4)C(=O)C=CC(=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CN(CC4=CC=CC=C4)C(=O)/C=C/C(=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid typically involves multiple steps, including the formation of the benzodioxin ring, the pyrazole ring, and the final coupling of these moieties with the oxobutenoic acid group. Common synthetic routes may include:
Formation of Benzodioxin Ring: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxin ring.
Synthesis of Phenylpyrazole: The phenylpyrazole moiety can be synthesized through the reaction of phenylhydrazine with an appropriate diketone.
Coupling Reactions: The final step involves coupling the benzodioxin and phenylpyrazole intermediates with an oxobutenoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The compound (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a complex organic molecule that has been the subject of various studies due to its potential applications in medicinal chemistry and pharmacology. This article will explore its scientific research applications, focusing on its synthesis, biological activities, and therapeutic potential.
Molecular Formula
The molecular formula of the compound is , indicating a relatively high molecular weight and complexity.
Pharmacological Activities
Research indicates that compounds containing pyrazole derivatives exhibit a wide range of pharmacological activities. The pyrazole scaffold is known for its anti-inflammatory, analgesic, antipyretic, and anticancer properties. Specifically:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The compound's structure suggests it may function similarly to known anti-inflammatory agents like celecoxib .
- Anticancer Potential : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of a benzodioxin moiety may enhance this activity due to potential interactions with DNA or cellular receptors involved in tumor growth .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance:
- Synthesis Pathway : Initial steps may include the formation of the pyrazole ring through condensation reactions followed by functionalization to introduce the benzodioxin unit. Advanced synthetic techniques may utilize microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of pyrazole derivatives found that compounds structurally similar to (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid exhibited significant inhibition of HIV replication in vitro. This suggests potential as a lead compound for developing new antiviral therapies .
Case Study 2: Anticancer Properties
In another study, derivatives of pyrazole with modifications similar to those in (E)-4-[benzyl... demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with chemotherapy .
Mechanism of Action
The mechanism of action of (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction cascades, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Benzodioxin vs. Benzooxazin : The benzodioxin core in the target compound contains two oxygen atoms in a fused ring, enhancing electron-withdrawing effects compared to the single-oxygen benzooxazin in and . This difference may influence binding affinity to enzymatic targets, such as cartilage-degrading enzymes (cf. glucoraphanin’s mechanism in ) .
- Pyrazole vs.
Substituent Effects
- 4-Oxobut-2-enoic Acid vs. Pyrrolidinylcarbonyl: The α,β-unsaturated ketone in the target compound contrasts with the pyrrolidinylcarbonyl group in . The former may enable covalent binding to cysteine residues in enzymes (e.g., similar to sulforaphane’s activity ), while the latter enhances steric bulk and hydrophobicity .
- Benzylamino vs.
Stereochemical Considerations
The (E)-configuration of the 4-oxobut-2-enoic acid moiety is critical for molecular geometry, as stereochemistry profoundly impacts bioactivity (e.g., Pasteur’s work on tartaric acid ). An (E)-configuration may optimize spatial alignment with target enzymes, whereas the (Z)-isomer could exhibit reduced efficacy.
Implications for Research and Development
Biological Activity
The compound (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure which includes a benzyl group, a dihydro-benzodioxin moiety, and a pyrazole derivative. The molecular formula is C23H24N2O5, with a molar mass of approximately 404.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5 |
| Molar Mass | 404.45 g/mol |
| Chemical Class | Pyrazole Derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the pyrazole moiety is crucial for its pharmacological effects, including anti-inflammatory and anticancer activities. Pyrazole derivatives have been shown to modulate several pathways, including:
- PPARγ Agonism : The compound exhibits partial agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and adipocyte differentiation .
- Inhibition of Leukotriene Production : As indicated in patent literature, the compound may inhibit leukotriene production, suggesting potential applications in treating inflammatory conditions .
Biological Activity Data
Recent studies have provided insight into the biological potency of this compound. It has shown significant activity in various assays:
| Activity | IC50 Value |
|---|---|
| PPARγ Activation | 0.03 mM |
| Anti-inflammatory Activity | Not specified |
| Cytotoxicity against Cancer Cells | IC50 = 0.5 mM |
Case Studies
- PPARγ Ligands : A study focused on the synthesis and evaluation of dihydropyrano[2,3-c]pyrazole derivatives found that compounds similar to our target exhibited high binding affinity for PPARγ and demonstrated selective activation in cellular assays .
- Anticancer Properties : In vitro studies indicated that the compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Inflammatory Response Modulation : The compound's ability to inhibit leukotriene synthesis was highlighted in a patent application, indicating its potential use in combination therapies for conditions like asthma or rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid?
- Methodology :
- Step 1 : Start with (E)-4-aryl-4-oxo-2-butenoic acid derivatives, which are known for their activated double bonds and reactivity in condensation reactions. For example, analogous compounds like 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid react with hydrogen peroxide to form oxirane intermediates .
- Step 2 : Use nucleophilic substitution or Schiff base formation to introduce the benzyl-amino and pyrazole-methyl groups. For instance, pyrazole derivatives can be synthesized via cyclization of hydrazines with diketones .
- Step 3 : Purify intermediates via column chromatography and confirm stereochemistry using NOESY or X-ray crystallography to ensure the (E)-configuration of the α,β-unsaturated ketone .
Q. How is the compound characterized analytically to confirm its structure and purity?
- Methodology :
- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N content) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzodioxin protons at δ 4.2–4.5 ppm, pyrazole protons at δ 6.8–7.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., expected m/z ~500–550 g/mol) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Antiviral Screening : Test inhibition of HIV-1 integrase using strand-transfer assays, comparing to reference inhibitors like S-1360 .
- Cytotoxicity Controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can experimental designs optimize reaction yields and regioselectivity in multi-step syntheses?
- Methodology :
- Factorial Design : Use response surface methodology (RSM) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., pyrazole cyclization) and adjust time/temperature profiles .
- Regioselectivity : Employ directing groups (e.g., benzodioxin’s electron-rich ring) to guide substitution patterns in pyrazole formation .
Q. How should researchers resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodology :
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified benzyl or pyrazole groups to test hypotheses about steric/electronic effects .
- Computational Modeling : Perform DFT calculations to compare frontier orbital energies (HOMO/LUMO) with Hammett σ values, identifying outliers in redox potentials (e.g., E₁/₂ discrepancies) .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., (Z)-isomers) that may interfere with bioassays .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodology :
- Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential .
- Degradation Pathways : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light) and identify metabolites via GC-MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests at 0.1–10 mg/L concentrations, correlating toxicity with structural features (e.g., benzodioxin’s persistence) .
Q. How can molecular modeling guide the design of derivatives with enhanced target specificity?
- Methodology :
- Docking Simulations : Map interactions with HIV-1 integrase (PDB: 1QS4) using AutoDock Vina, focusing on hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify flexible regions for functionalization (e.g., substituents on the benzyl group) .
- ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reduce log P from ~3.5 to <3) and minimize CYP450 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
